molecular formula C18H19Cl2FN2O2 B6704660 N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride

Cat. No.: B6704660
M. Wt: 385.3 g/mol
InChI Key: LUVPVBBONWEIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2.ClH/c19-15-4-2-1-3-14(15)17(12-5-7-13(20)8-6-12)22-18(23)16-11-21-9-10-24-16;/h1-8,16-17,21H,9-11H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPVBBONWEIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the morpholine ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group and the addition of hydrochloride to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide
  • N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrobromide

Uniqueness

N-[(2-chlorophenyl)-(4-fluorophenyl)methyl]morpholine-2-carboxamide;hydrochloride is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.